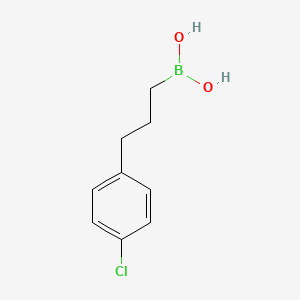

3-(4-Chlorophenyl)propylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)propylboronic acid is a chemical compound with the molecular formula C9H12BClO2 and a molecular weight of 198.45 . It is commonly used in laboratory settings .

Molecular Structure Analysis

The molecular structure of this compound consists of a boronic acid group attached to a propyl chain, which is further connected to a chlorophenyl group .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 352.6±44.0 °C .Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Studies

Research has shown that the structural and vibrational properties of chlorophenylboronic acids, including compounds similar to 3-(4-Chlorophenyl)propylboronic acid, have been extensively studied through experimental and theoretical methods. Studies involving infrared and Raman spectra along with quantum chemical calculations provide detailed insights into the molecular structure, vibrations, and conformations of these compounds. For instance, Kurt et al. (2009) conducted a comprehensive study on 3,4-dichlorophenylboronic acid, revealing its geometrical parameters, vibrational frequencies, and optimized bond lengths, showcasing excellent agreement with experimental results (Kurt et al., 2009).

Catalytic Applications in Organic Synthesis

3-Chlorophenylboronic acid and its derivatives serve as potent catalysts in various organic synthesis reactions. For example, they have been utilized in the efficient synthesis of indole derivatives through the aza-Friedel–Crafts reaction, highlighting their role in facilitating mild reaction conditions and achieving excellent yields (Goswami et al., 2015). Additionally, arylboron compounds, including those related to this compound, have been identified as versatile acid catalysts in organic synthetic transformations, playing a crucial role in various organic reactions due to their stability and water tolerance (Ishihara & Yamamoto, 1999).

Enhanced Tumor Targeting and Drug Delivery

In the realm of nanomedicine, phenylboronic acid-decorated nanoparticles, closely related to this compound, have been designed for targeted drug delivery and tumor targeting. The modification of nanoparticles with phenylboronic acid derivatives has been shown to enhance tumor-homing activity, improve tumor accumulation, and augment the antitumor effect, demonstrating the potential of these compounds in targeted cancer therapy (Wang et al., 2016).

Mecanismo De Acción

Target of Action

3-(4-Chlorophenyl)propylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM cross-coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond, linking two organic molecules together .

Biochemical Pathways

The SM cross-coupling reaction, facilitated by this compound, is a part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The newly formed carbon-carbon bonds can significantly alter the structure and function of these compounds, leading to downstream effects such as the creation of new pharmaceutical drugs or the production of polymers .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, from pharmaceutical drugs to polymers . On a molecular and cellular level, these new compounds can have a variety of effects, depending on their specific structures and properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the presence of a suitable catalyst . Additionally, the stability of the compound can be influenced by factors such as exposure to light and heat.

Análisis Bioquímico

Molecular Mechanism

It is known that organoboron compounds participate in Suzuki–Miyaura coupling reactions, which involve the formation of new carbon-carbon bonds via the process of transmetalation . This suggests that 3-(4-Chlorophenyl)propylboronic acid may exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Organoboron compounds are known to participate in transmetalation reactions, suggesting that they may interact with enzymes or cofactors involved in these processes .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)propylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO2/c11-9-5-3-8(4-6-9)2-1-7-10(12)13/h3-6,12-13H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRZUFFLDCNKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1=CC=C(C=C1)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2752336.png)

![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2752341.png)

![Methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)

![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)

![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)

![4-[5-(prop-2-ynylthio)-3H-1,3,4-oxadiazol-2-ylidene]-1-cyclohexa-2,5-dienone](/img/structure/B2752355.png)

amine](/img/structure/B2752359.png)